molecular formula C11H11ClO2S B2537390 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride CAS No. 1674295-54-5

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride

Cat. No. B2537390
M. Wt: 242.72
InChI Key: MNJVBNBVQRFHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BCP sulfonyl chloride involves introducing the sulfonyl chloride moiety onto the bicyclo[1.1.1]pentane scaffold. Several methods have been explored for its preparation, including radical reactions, photoredox catalysis, and postsynthesis functionalization . Notably, BCPs serve as attractive bioisosteres for para-substituted benzene rings in drug design due to their unique properties.

Scientific Research Applications

Modular Synthesis of BCP Alkylamines
A notable advancement in the utilization of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride is in the modular synthesis of BCP alkylamines. These compounds have emerged as significant pharmaceutical bioisosteres, replacing para-disubstituted benzenes due to their valuable properties. A general method has been developed to introduce fluoroalkyl groups into BCP scaffolds using readily available fluoroalkyl sulfinate salts. This strategy extends to the incorporation of sulfones and thioethers into the BCP core, demonstrating a versatile approach to constructing BCP-type bioisosteres for drug discovery applications (Huang, Zheng, Keess, & Molander, 2023).

Stereocontrolled Spirocyclic Ethers
The compound also plays a role in the stereocontrolled preparation of spirocyclic ethers, indicating its versatility in organic synthesis. Through the study of spontaneous intramolecular cyclization, researchers have elucidated the mechanistic pathways and stereochemical outcomes, further contributing to the understanding of complex molecular architectures (Paquette & Tae, 1996).

Radical Carbosulfonylation
Another significant application involves the radical carbosulfonylation of propellane, leading to the synthesis of sulfonyl β-keto-substituted BCPs. This process features broad functional group tolerance and excellent atom economy, highlighting the importance of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride in accessing multifunctionalized BCP derivatives under mild conditions (Wei et al., 2021).

Non-Classical Benzene Mimics
Research on water-soluble non-classical benzene mimics, such as 2-oxabicyclo[2.1.1]hexanes, has been inspired by the chemical space occupied by BCP derivatives. These studies aim to develop analogues with improved water solubility while retaining the bioisosteric characteristics of BCP compounds, thus expanding the utility of BCP scaffolds in drug design (Levterov et al., 2020).

Saturated Bioisosteres of Benzene
The search for saturated bioisosteres of benzene has led to the exploration of BCP derivatives as alternatives to para-substituted benzenes. This research underscores the challenge in designing, synthesizing, and validating bioisosteres for ortho- and meta-substituted benzenes, with BCP compounds providing a promising avenue for future medicinal chemistry endeavors (Mykhailiuk, 2019).

properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2S/c12-15(13,14)10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVBNBVQRFHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride

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